N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-based compound characterized by a dihydropyridazine core substituted with a 4-fluorobenzyl group at position 1 and a 2-ethoxyphenylcarboxamide moiety at position 2. The ethoxy group at the ortho position of the phenyl ring distinguishes it from closely related derivatives, which often feature methoxy, carbamoyl, or halogenated substituents (see Table 1).
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-2-27-18-6-4-3-5-16(18)22-20(26)17-11-12-19(25)24(23-17)13-14-7-9-15(21)10-8-14/h3-12H,2,13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLMIBVUBYQQRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Pyridazinone derivatives are widely explored for their pharmacological properties, particularly as protease inhibitors. Below is a detailed comparison of the target compound with structurally similar analogs from the evidence:
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Observations:
Substituent Effects on Bioactivity: The 4-fluorobenzyl group is a conserved feature across analogs, likely contributing to target binding via hydrophobic and dipole interactions . Ethoxy vs. Methoxy: The target compound’s 2-ethoxyphenyl group may offer improved membrane permeability compared to smaller methoxy substituents (e.g., in BG15662) but could introduce steric hindrance . Carbamoyl vs. Halogenated Groups: BI83805’s 2-carbamoylphenyl group (vs.
Synthetic Feasibility :
- Compounds with cyclopropylcarbamoyl groups (e.g., Compound 9) achieve high yields (90%) via optimized amide coupling, whereas derivatives requiring trituration (e.g., Compound 19) show challenges in NMR purity due to solvent interference .
Physicochemical Properties :
- The trifluoromethyl group in the pyrimidine derivative significantly increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
